1,4-Dibromocyclohexane
Description
Historical Perspectives and Initial Synthesis
The synthesis of 1,4-dibromocyclohexane can be achieved through the bromination of cyclohexane (B81311). cymitquimica.com This process typically involves the reaction of cyclohexane with bromine (Br₂) in the presence of a catalyst or under ultraviolet light to initiate the halogenation reaction. Another method involves the addition of bromine to cyclohexene (B86901), which can be followed by purification steps to isolate the desired 1,4-disubstituted product. orgsyn.org Early studies focused on understanding the stereochemical outcomes of such reactions and isolating the different isomeric forms of the product.
Significance in Organic Synthesis and Material Science
The presence of two bromine atoms makes this compound a versatile building block in organic synthesis. alfa-industry.com The carbon-bromine bonds are susceptible to cleavage, allowing for nucleophilic substitution reactions where the bromine atoms act as leaving groups. This reactivity enables chemists to introduce a wide array of functional groups and construct more complex molecular architectures. It is also utilized in the synthesis of cyclic compounds through cyclization reactions.
In the realm of material science, this compound and its derivatives have been investigated for various applications. alfa-industry.com Notably, it is considered a novel brominated flame retardant (NBFR) and has been used in a variety of consumer products. alfa-industry.comalfa-industry.com Research has also explored its role in catalysis and its impact on the activity of certain catalytic materials. alfa-industry.comalfa-industry.com
Isomeric Forms: Cis- and Trans-1,4-Dibromocyclohexane
Due to the fixed geometry of the cyclohexane ring, this compound exists as two stereoisomers: cis-1,4-dibromocyclohexane and trans-1,4-dibromocyclohexane. libretexts.org This isomerism arises from the different spatial arrangements of the two bromine atoms relative to the plane of the ring. libretexts.org
Configurational isomers, such as the cis and trans forms of this compound, are distinct molecules that cannot be interconverted by simple bond rotations. mvpsvktcollege.ac.inadichemistry.com
In cis-1,4-dibromocyclohexane , both bromine atoms are on the same side of the cyclohexane ring. libretexts.orglibretexts.org This can be represented using wedge or dash notation, where both C-Br bonds would be depicted with either wedges (coming out of the plane) or dashes (going into the plane). libretexts.org
In trans-1,4-dibromocyclohexane , the bromine atoms are on opposite sides of the ring. libretexts.orglibretexts.org This is shown with one C-Br bond as a wedge and the other as a dash. libretexts.org
These isomers are diastereomers of each other and can possess different physical and chemical properties. mvpsvktcollege.ac.inlibretexts.org For instance, the cis isomer generally has a higher dipole moment compared to the more symmetrical trans isomer. adichemistry.com
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. libretexts.org The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orgfiveable.me
At room temperature, the chair conformations of cyclohexane derivatives are in rapid equilibrium through a process called ring-flipping or chair-chair interconversion. mvpsvktcollege.ac.inlibretexts.org During this process, axial substituents become equatorial, and equatorial substituents become axial. mvpsvktcollege.ac.inlibretexts.org The energy barrier for this interconversion is relatively low, meaning the process is fast. libretexts.org
For cis-1,4-dibromocyclohexane, the ring flip interconverts two equivalent chair conformations. In each conformation, one bromine atom is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). spcmc.ac.inyoutube.com Because the two conformers are identical in energy, they exist in equal amounts at equilibrium. spcmc.ac.inyoutube.com
For trans-1,4-dibromocyclohexane, the two chair conformers are not equivalent. One conformer has both bromine atoms in axial positions (diaxial or a,a), while the other has both bromine atoms in equatorial positions (diequatorial or e,e). brainly.comlibretexts.org
The stability of a substituted cyclohexane conformation is largely determined by the steric interactions of the substituents. brainly.com Bulky groups generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. brainly.combrainly.com
In the case of trans-1,4-dibromocyclohexane, the diequatorial (e,e) conformation is significantly more stable than the diaxial (a,a) conformation. brainly.combrainly.com This is because the diequatorial arrangement minimizes steric strain by placing the bulky bromine atoms in the less hindered equatorial positions. brainly.combrainly.com Low-temperature NMR studies have been used to determine the energy difference between these conformers. cdnsciencepub.com While bromine is a large atom, the preference for the equatorial position is a well-established principle. pearson.com
For cis-1,4-dibromocyclohexane, since one bromine must be axial and the other equatorial in any chair conformation, the two interconverting chairs are of equal energy. spcmc.ac.invaia.com
Compound Information Table
| Compound Name |
| This compound |
| Bromine |
| Bromocyclohexane |
| cis-1,2-dibromocyclopentane |
| cis-1,4-dibromocyclohexane |
| cis-1,4-dichlorocyclohexane |
| Cyclohexane |
| Cyclohexanol |
| Cyclohexene |
| Cyclohexyl chloride |
| trans-1,2-dibromocyclopentane |
| trans-1,4-bromochlorocyclohexane |
| trans-1,4-dibromo-1,4-dicyanocyclohexane |
| trans-1,4-dibromocyclohexane |
| trans-1,4-dichlorocyclohexane |
Data Tables
Physical Properties of this compound Isomers
| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane |
| Melting Point | 49-50 °C cdnsciencepub.com | ~112 °C alfa-industry.comcdnsciencepub.com |
| Conformational Preference | Axial-Equatorial (a,e) spcmc.ac.in | Diequatorial (e,e) brainly.combrainly.com |
Note: Data is compiled from various research findings and may vary slightly between sources.
Conformational Analysis of Stereoisomers in Solution and Solid States
Steric and Electronic Influences on Conformation
Conformational Analysis of trans-1,4-Dibromocyclohexane
The trans isomer of this compound can exist in two distinct chair conformations that are in equilibrium through a process known as a ring flip. One conformation has both bromine atoms in equatorial positions (diequatorial or e,e), while the other has both in axial positions (diaxial or a,a).
Sterically, the diequatorial conformer is significantly more stable. brainly.comutexas.edu This preference is due to the avoidance of 1,3-diaxial interactions, which are a major source of steric strain. libretexts.orglibretexts.org In the diaxial conformation, the two large bromine atoms are brought into close proximity with the axial hydrogen atoms at the C3 and C5 positions, leading to repulsive steric interactions. utexas.edu The principle that substituents prefer the less crowded equatorial position is a foundational concept in conformational analysis. utexas.edulibretexts.org
From an electronic standpoint, the interaction between the carbon-bromine (C-Br) bond dipoles must also be considered. In the diequatorial form, the C-Br bonds are further apart than in the diaxial form. cdnsciencepub.com Repulsion between these dipoles would therefore be expected to favor the diequatorial conformation. However, research has indicated that the non-additivity of conformational free energies in 1,4-disubstituted cyclohexanes cannot be explained by simple dipole-dipole interactions or van der Waals forces alone, suggesting that ring deformation may also play a role. cdnsciencepub.com
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for studying the equilibrium between the diequatorial and diaxial forms. By integrating the signals for the axial and equatorial protons at temperatures low enough to slow the ring flip, the relative populations of the two conformers can be determined. cdnsciencepub.comresearchgate.net These studies have found that while the diequatorial form is favored, the free energy difference (ΔG°) is modest, indicating that a population of the diaxial conformer exists at equilibrium. cdnsciencepub.comresearchgate.net
| Conformational Equilibrium of trans-1,4-Dihalocyclohexanes | |
| Compound | ΔG° (ee/aa) (cal/mole) |
| trans-1,4-Dibromocyclohexane | ~200 |
| trans-1,4-Dichlorocyclohexane | ~200 |
| trans-1,4-Bromochlorocyclohexane | ~200 |
| This table presents the standard free energy difference between the diequatorial (ee) and diaxial (aa) conformers as determined by low-temperature NMR integration. A positive value indicates a preference for the diequatorial form. Data sourced from research on the conformational equilibria of trans-1,4-dihalocyclohexanes. cdnsciencepub.comresearchgate.net |
Conformational Analysis of cis-1,4-Dibromocyclohexane
The conformational situation for cis-1,4-dibromocyclohexane is fundamentally different. Due to the cis stereochemistry, any chair conformation must have one bromine atom in an axial position and the other in an equatorial position (axial-equatorial or a,e). brainly.comutexas.edu A ring flip simply converts it into another, energetically identical, axial-equatorial conformation. utexas.edusaskoer.ca
The stability difference between the isomers is a direct consequence of these steric factors. The trans isomer is more stable because it can adopt a conformation that minimizes steric strain by placing both bulky substituents in equatorial positions. brainly.com The cis isomer is locked in a state with one axial substituent, making it inherently higher in energy. utexas.edu
| Conformational Comparison of this compound Isomers | ||
| Isomer | Most Stable Conformation | Relative Stability |
| trans-1,4-Dibromocyclohexane | Diequatorial (e,e) | More stable |
| cis-1,4-Dibromocyclohexane | Axial-Equatorial (a,e) | Less stable |
| This table summarizes the most stable chair conformation and the resulting relative thermodynamic stability of the cis and trans isomers, primarily dictated by the minimization of 1,3-diaxial steric strain. brainly.comutexas.edudoubtnut.com |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-92-7, 13618-83-2 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 1,4 Dibromocyclohexane
Direct Bromination of Cyclohexane (B81311) and Derivatives
Direct bromination of cyclohexane presents a straightforward route to brominated cyclohexanes. However, controlling the reaction to selectively yield the 1,4-disubstituted product is a significant challenge due to the formation of various isomers and degrees of substitution.
The direct bromination of cyclohexane typically proceeds via a free-radical mechanism, which can be initiated by ultraviolet (UV) light or chemical catalysts. smolecule.com Lewis acids, such as iron (Fe) or iron(III) bromide (FeBr₃), are common catalysts that polarize the bromine molecule, facilitating the substitution reaction.
Reaction optimization is crucial for maximizing the yield of 1,4-dibromocyclohexane while minimizing side products like 1,2- and 1,3-dibromocyclohexane. Key variables that influence the reaction's outcome include temperature, solvent polarity, and catalyst concentration. For instance, conducting the reaction at low temperatures (0–25°C) can help control the reactivity and improve selectivity. The choice of solvent is also critical; non-polar solvents are often used, though their polarity can be tuned to influence regioselectivity.
More advanced methods utilize visible-light photoredox catalysis, which can offer milder reaction conditions. beilstein-journals.org For example, systems employing a photocatalyst like Ru(bpy)₃Cl₂ with a bromine source such as CBr₄ can achieve bromination under visible light irradiation. beilstein-journals.org
| Catalyst/Initiator | Starting Material | Reaction Conditions | Key Observations | Reference |
|---|---|---|---|---|
| Iron (Fe) or FeBr₃ | Cyclohexane | Br₂; Non-polar solvent; 0–25°C | Classic Lewis acid catalysis; influences regioselectivity but can lead to isomer mixtures. | |
| Ultraviolet (UV) Light | Cyclohexane | Br₂; Controlled temperature | Initiates a free-radical chain reaction; can result in multiple bromination products. | smolecule.com |
| Ru(bpy)₃Cl₂ / Visible Light | Alkenes/Phenols | CBr₄ as bromine source; CH₃CN solvent | Demonstrates a modern, green approach using photoredox catalysis for bromination. | beilstein-journals.org |
| N-Bromoamides / Visible Light | Cycloalkanes | N-bromoamide reagents (e.g., N-bromo-t-butylcarbamate) | Allows for site-selective C-H bromination with high functional group tolerance. | acs.org |
Achieving high regio- and stereoselectivity in the direct bromination of cyclohexane is inherently difficult. The formation of radical intermediates often leads to a mixture of 1,2-, 1,3-, and this compound isomers. However, recent advancements have provided strategies to steer the reaction towards a desired outcome.
Regioselectivity: The position of bromination can be influenced by the directing effects of substituents already present on the cyclohexane ring. For derivatives like methylcyclohexane, bromination preferentially occurs at the tertiary C-H bond due to the higher stability of the resulting tertiary radical. acs.org However, the use of bulky brominating agents, such as certain N-bromoamides, can sterically hinder attack at the tertiary position, leading to a marked preference for bromination at less hindered secondary methylene (B1212753) sites. acs.org This provides a method for achieving regioselectivity that contrasts with classical reagents like N-bromosuccinimide (NBS), which favor tertiary halogenation. acs.org
Stereoselectivity: In the context of forming this compound, stereoselectivity refers to the relative orientation of the two bromine atoms, resulting in cis or trans isomers. Direct bromination of cyclohexane typically yields a mixture of these stereoisomers. Control over the stereochemical outcome is often better achieved by starting with a precursor that allows for a stereocontrolled addition, such as cyclohexene (B86901) or 1,4-cyclohexadiene. thieme-connect.commasterorganicchemistry.com For instance, the addition of bromine to cyclohexene predominantly results in anti-addition, yielding trans-1,2-dibromocyclohexane. masterorganicchemistry.com Achieving the 1,4-substitution pattern with stereocontrol requires more specialized synthetic routes.
Stereoselective Synthesis of Cis- and Trans-Isomers
The distinct chemical and physical properties of cis- and trans-1,4-dibromocyclohexane necessitate synthetic methods that can produce each isomer selectively. The trans isomer is generally more stable due to its diequatorial conformation, which minimizes steric strain.
Diastereoselectivity is the preferential formation of one diastereomer over another. numberanalytics.comnumberanalytics.com In the synthesis of this compound, this involves controlling the reaction to favor either the cis or the trans product.
Synthesis of trans-1,4-dibromocyclohexane: The synthesis of the trans isomer can be achieved through routes that favor an anti-periplanar arrangement of reacting groups. A common strategy involves the addition of bromine to a precursor like 1,4-cyclohexadiene. thieme-connect.com Another approach is the reaction of 1,4-cyclohexanediol (B33098) with a brominating agent under conditions that proceed via an Sₙ2 mechanism, which involves inversion of stereochemistry at the reaction centers.
Synthesis of cis-1,4-dibromocyclohexane: The synthesis of the less stable cis isomer is more challenging and requires kinetic control to trap the product before it can isomerize to the more stable trans form. One reported method involves the reaction of cyclohexene with ammonium (B1175870) bromide (NH₄Br) and Oxone in a polar solvent like methanol. This approach is believed to proceed through a radical pathway, bypassing the typical bromonium ion intermediate and enabling the formation of the cis product. Increasing the solvent's polarity can help stabilize the transition state that leads to syn-addition.
The choice of brominating agent and reaction conditions are paramount. For example, in the methoxy-bromination of olefins, the reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile in an Sₙ2 fashion, resulting in high anti-stereoselectivity. orientjchem.org Similar principles can be applied to design routes to specific diastereomers of dibromocyclohexane.
When a synthesis results in a mixture of cis and trans isomers, effective separation techniques are required. The different physical properties of the diastereomers, such as boiling point and polarity, allow for their separation.
Fractional Distillation: Due to differences in their boiling points, fractional distillation under reduced pressure can be an effective method for separating the isomers, especially on a larger scale.
Column Chromatography: This is a widely used laboratory technique for separating stereoisomers. sioc-journal.cndiva-portal.org By using a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase, the isomers can be separated based on their different affinities for the stationary phase, which is influenced by their polarity. The trans isomer, often being less polar, typically elutes first.
Recrystallization: If the isomers are solid and have different solubilities in a particular solvent system, recrystallization can be a powerful purification method to obtain a single, pure diastereomer. acs.org
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. researchgate.net Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
One key green strategy is the use of safer brominating agents. N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) because it is a solid and easier to handle, reducing the hazards associated with volatile and highly corrosive Br₂. aklectures.comnumberanalytics.com The reaction with NBS can be initiated by light, avoiding the need for metal catalysts. researchgate.net
Visible-light photoredox catalysis represents another significant green advancement. These reactions can often be performed at room temperature, reducing energy consumption, and can utilize catalysts that are more environmentally friendly than traditional heavy metal catalysts. beilstein-journals.orgacs.org
The choice of solvent is also a major focus in green chemistry. Efforts are made to replace hazardous chlorinated solvents with greener alternatives like cyclohexane itself, water, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). wku.eduacs.org Catalyst-free and solvent-free reaction conditions are also being explored to further minimize environmental impact. researchgate.net For example, the ozonation of alkanes in water has been reported as a green method for oxidation. acs.org
| Green Approach | Methodology | Advantages | Reference |
|---|---|---|---|
| Safer Reagents | Using N-bromosuccinimide (NBS) instead of Br₂. | Solid, easier to handle, avoids corrosive liquid bromine. | aklectures.comnumberanalytics.com |
| Photocatalysis | Visible-light induced bromination using reagents like N-bromoamides or CBr₄. | Mild conditions (room temp), high selectivity, reduced energy use. | beilstein-journals.orgacs.orgresearchgate.net |
| Alternative Solvents | Using water, polyethylene glycol (PEG), or performing reactions in non-polar cyclohexane. | Reduces use of toxic and volatile organic solvents (e.g., CCl₄). | wku.eduacs.org |
| Catalyst-Free Reactions | One-pot synthesis under catalyst-free conditions, sometimes using subcritical EtOH. | Avoids catalyst toxicity and cost, simplifies purification. | researchgate.net |
Solvent-Free and Environmentally Benign Reaction Conditions
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijrap.net A primary target in this endeavor is the reduction or replacement of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. ijrap.net Solvent-free synthesis offers numerous advantages, including waste prevention, safer reaction design, increased product yield, shorter reaction times, and reduced energy requirements. ijrap.net
While specific solvent-free methods for the direct synthesis of this compound are not extensively detailed in publicly available research, the principles have been successfully applied to the synthesis of related cyclohexane derivatives. A prominent environmentally benign approach involves replacing traditional organic solvents with water. scholarsresearchlibrary.com Water is an ideal green solvent as it is non-flammable, inexpensive, and readily available. scholarsresearchlibrary.com
Research into the synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione (B117516) (a cyclohexane derivative) and various aromatic aldehydes has demonstrated the viability of using an aqueous medium at room temperature. scholarsresearchlibrary.com These studies highlight how different catalysts can facilitate reactions in water, avoiding the need for toxic organic solvents. scholarsresearchlibrary.comscholarsresearchlibrary.com The insights from these reactions provide a framework for developing greener synthetic routes for other substituted cyclohexanes like this compound.
The table below summarizes research findings on the synthesis of arylmethylene[bis(3-hydroxy-2-cyclohexene-1-ones)] from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in an aqueous medium, showcasing the effectiveness of various environmentally benign catalysts. scholarsresearchlibrary.com
| Catalyst | Reaction Medium | Temperature | Yield Range (%) | Notable Features |
| Sodium Sulfate (B86663) (Na₂SO₄) | Water | Room Temp. | 71-96 | Inexpensive, readily available, high yield. scholarsresearchlibrary.com |
| (PEG + basic alumina) | Water | Room Temp. | 85-97 | Highest yields, though slightly more complex. scholarsresearchlibrary.com |
| Barium Chloride (BaCl₂) | Water | Room Temp. | 68-95 | Good to excellent yields. scholarsresearchlibrary.com |
| Sodium Lauryl Sulfate | Water | Room Temp. | 64-94 | Effective surfactant catalyst in water. scholarsresearchlibrary.com |
| Sodium Chloride (NaCl) | Water | Room Temp. | 64-90 | A common salt acting as an effective catalyst. scholarsresearchlibrary.com |
| Magnesium Sulfate (MgSO₄) | Water | Room Temp. | 61-90 | Good yields achieved in aqueous media. scholarsresearchlibrary.com |
These findings underscore the potential for developing similar aqueous or solvent-free systems for the bromination of cyclohexane or related precursors to yield this compound, significantly reducing the environmental footprint of the synthesis.
Catalysis in Sustainable Synthesis
Catalysts are fundamental to sustainable chemistry, as they accelerate reactions, often allowing them to proceed under milder conditions with lower energy consumption. alliedacademies.org They can also enhance selectivity, which minimizes the formation of unwanted byproducts and waste. alliedacademies.org In the context of synthesizing this compound, catalysis plays a pivotal role in improving the sustainability of the process.
The traditional synthesis of this compound can involve the bromination of cyclohexane using a catalyst like iron (Fe). However, modern sustainable approaches focus on using catalysts that are more efficient, reusable, and environmentally benign. jetir.org Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reactants, simplifying their separation from the reaction mixture and allowing for recycling. jetir.org
Several innovative catalytic systems have been developed for reactions involving cyclohexane derivatives, which could be adapted for this compound synthesis.
Heterogeneous Nanocatalysts: A sustainable protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizes reusable zinc-based heterogeneous nanocrystals (ZnO-CTAB) in water, demonstrating high efficiency and the ability to be recovered and reused multiple times. rsc.org
Simple, Green Catalysts: Studies on the synthesis of 1,4-dihydropyridine (B1200194) derivatives have successfully employed CuCeO₂ nanoparticles as an efficient and reusable catalyst in ethanol. researchgate.net Other research has utilized inexpensive and low-toxicity catalysts like sodium sulfate for condensation reactions in water. scholarsresearchlibrary.com
Biodegradable Catalysts: For the synthesis of 1,4-dihydropyridines under solvent-free conditions, cellulose (B213188) sulfuric acid has been used as an effective and biodegradable heterogeneous catalyst. nih.gov
The table below compares different sustainable catalytic approaches used in the synthesis of various cyclohexane-based compounds, illustrating the principles that could guide the development of greener methods for producing this compound.
| Catalyst System | Target Molecule Class | Key Advantages |
| ZnO-CTAB Nanocrystals | 1,4-disubstituted 1,2,3-triazoles | Heterogeneous, reusable, water-driven, eco-friendly. rsc.org |
| CuCeO₂ Nanoparticles | 1,4-dihydropyridine derivatives | High yields, mild conditions, reusable catalyst. researchgate.net |
| Cellulose Sulfuric Acid | 1,4-dihydropyridines | Heterogeneous, biodegradable, solvent-free conditions. nih.gov |
| Sodium Sulfate | Tetraketone derivatives | Inexpensive, non-toxic, effective in aqueous medium. scholarsresearchlibrary.com |
| Acidic Ionic Liquids | Indazolo[2,1-b]phthalazine derivatives | Reusable, effective under solvent-free conditions. academie-sciences.fr |
These examples showcase a clear trend towards designing catalysts that are not only active and selective but also align with the principles of sustainability, offering significant potential for improving the synthesis of this compound.
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor, where they mix and react, and the product is collected as a continuous stream. njbio.com This methodology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and increased efficiency. scholarsresearchlibrary.comuni-hannover.de
For the production of this compound, particularly on an industrial scale, continuous flow reactors are often employed to ensure efficient mixing and reaction control. The small volume of a flow reactor minimizes the risks associated with handling highly reactive reagents or managing exothermic reactions. uni-hannover.de This enhanced safety is a critical advantage when working with reagents like bromine.
The key benefits of applying flow chemistry to the synthesis of this compound include:
Improved Safety: The small internal volume of flow reactors means that only a small quantity of material is reacting at any given moment, which is particularly beneficial for potentially hazardous reactions. njbio.com
Accelerated Kinetics: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling reactions to be run at higher temperatures and pressures safely, thus accelerating reaction rates. nih.gov
Enhanced Yield and Purity: Precise control over residence time, temperature, and stoichiometry leads to better selectivity and reduces the formation of byproducts, resulting in higher yields and purer products. uni-hannover.de
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than transitioning from a lab-scale flask to a large batch reactor.
The following table contrasts the typical characteristics of batch synthesis versus flow chemistry, illustrating the efficiencies gained by the latter.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Control | Less precise; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. uni-hannover.de |
| Safety | Higher risk due to large volumes of reactants and energy. | Inherently safer due to small reactor volumes. njbio.com |
| Heat & Mass Transfer | Often inefficient, especially on a large scale. | Highly efficient due to high surface-area-to-volume ratio. uni-hannover.de |
| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; achieved by extending run time or numbering-up. |
| Reaction Time | Often longer, including heat-up and cool-down phases. | Significantly shorter due to accelerated kinetics. nih.gov |
By leveraging flow chemistry, the synthesis of this compound can be made more efficient, safer, and more consistent, aligning with the goals of modern, sustainable chemical manufacturing.
Mechanistic Investigations of 1,4 Dibromocyclohexane Reactivity
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 1,4-dibromocyclohexane involve the replacement of one or both bromine atoms by a nucleophile. rammohancollege.ac.in The carbon-bromine bond is polar, with the carbon atom being electrophilic and susceptible to attack by electron-rich species. rammohancollege.ac.in These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate structure, nucleophile strength, leaving group ability, and solvent. rammohancollege.ac.innumberanalytics.com
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. pressbooks.pub The initial and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate and a bromide ion. masterorganicchemistry.comwikipedia.org This step is favored in the presence of polar protic solvents, which can solvate and stabilize both the carbocation and the leaving group. wikipedia.orglibretexts.org
The stability of the resulting carbocation is a crucial factor influencing the rate of an S(_N)1 reaction. saskoer.ca In the case of this compound, the departure of a bromide ion would lead to a secondary carbocation. The stability of this carbocation can be influenced by factors such as hyperconjugation and the inductive effect of the remaining bromine atom. youtube.com Once formed, the planar carbocation intermediate can be attacked by a nucleophile from either face, which can lead to a mixture of stereoisomers if the carbon is a stereocenter. wikipedia.orgsaskoer.ca However, complete racemization is not always observed as the leaving group may temporarily shield one face of the carbocation. wikipedia.org
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This concerted mechanism involves a single transition state where the carbon atom is pentacoordinate. masterorganicchemistry.com A key characteristic of the S(_N)2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com
This backside attack leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the carbon atom undergoing substitution is a chiral center, its configuration will be inverted in the product. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. rammohancollege.ac.inmasterorganicchemistry.com
For this compound, which contains secondary carbons, the S(_N)2 pathway is a plausible mechanism, particularly with strong nucleophiles and in polar aprotic solvents. rammohancollege.ac.inlibretexts.org Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions. masterorganicchemistry.comkhanacademy.org
The stereochemistry of this compound, specifically whether it is the cis or trans isomer, plays a critical role in determining its reactivity in nucleophilic substitution reactions. This influence stems from the different conformational preferences of the two isomers.
The trans-isomer of this compound is generally more stable than the cis-isomer. brainly.com This is because the trans isomer can adopt a chair conformation where both bulky bromine atoms occupy equatorial positions, minimizing steric strain. brainly.com In the cis-isomer, one bromine atom must be in an axial position, leading to greater steric interactions. brainly.com
This difference in stability and conformation affects their reactivity. The cis-isomer, with its axial bromine, can be more reactive in certain substitution reactions. For an S(_N)2 reaction, the backside attack on an equatorial bromine in the trans-isomer can be sterically hindered by the cyclohexane (B81311) ring itself. In contrast, the axial bromine in the cis-isomer might be more accessible to a nucleophile approaching from the opposite side. However, the reactivity is also dependent on the specific nucleophile and reaction conditions. Some studies suggest that the cis isomer is more reactive in nucleophilic substitutions, while the trans isomer is favored in cross-coupling reactions due to its conformational stability.
| Isomer | Predominant Conformation | Relative Stability | General Reactivity Trend in Nucleophilic Substitution |
| cis-1,4-Dibromocyclohexane | One axial, one equatorial bromine | Less stable | Generally more reactive |
| trans-1,4-Dibromocyclohexane | Both bromine atoms equatorial | More stable | Generally less reactive |
Steric hindrance is a major factor in determining whether a substitution reaction will proceed via an S(_N)1 or S(_N)2 mechanism. numberanalytics.com For this compound, the cyclohexane ring itself provides a degree of steric bulk around the secondary carbon atoms. In S(_N)2 reactions, bulky substituents on the cyclohexane ring can hinder the backside attack of the nucleophile, slowing the reaction rate. masterorganicchemistry.com This steric hindrance is more pronounced for attack at an equatorial position compared to an axial one.
The bromine atoms in this compound are good leaving groups because the bromide ion is a weak base and can stabilize the negative charge. The ability of the leaving group to depart is crucial for both S(_N)1 and S(_N)2 reactions. In S(_N)1 reactions, a good leaving group facilitates the formation of the carbocation intermediate. libretexts.org In S(_N)2 reactions, a good leaving group is necessary for the concerted bond-breaking and bond-forming process.
Influence of Stereochemistry on Reaction Kinetics and Product Distribution
Elimination Reactions (Dehydrohalogenation)
Under the influence of a strong base, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form unsaturated products like cyclohexadienes. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms. libretexts.org
Elimination reactions often compete with nucleophilic substitution, and the outcome is highly dependent on the reaction conditions. Strong, bulky bases favor elimination over substitution. gatech.edu The stereochemistry of the starting material is also critical, particularly for the E2 (Elimination Bimolecular) mechanism, which is a concerted process. The E2 mechanism requires an anti-periplanar arrangement of the hydrogen atom and the leaving group. masterorganicchemistry.com This means that for the reaction to occur efficiently, the hydrogen and bromine atoms must be in axial positions and on opposite sides of the ring. masterorganicchemistry.com
In the case of the cis-isomer of this compound, one bromine is axial, and there are adjacent axial hydrogens, facilitating an E2 elimination. For the trans-isomer, where both bromines are equatorial, a ring flip would be necessary to place a bromine in an axial position for E2 elimination to occur. This conformational change may be less favorable, potentially affecting the reaction rate. The reaction of 1,2-dibromocyclohexane (B1204518) with a strong base is known to produce 1,3-cyclohexadiene. gatech.edu By analogy, the dehydrohalogenation of this compound would be expected to yield cyclohexa-1,3-diene or cyclohexa-1,4-diene depending on which protons are abstracted.
E1 Mechanism and Carbocation Formation
The E1 (Elimination, unimolecular) mechanism is a two-step process that begins with the departure of a leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com In the case of this compound, one of the bromine atoms would first dissociate, forming a secondary carbocation on the cyclohexane ring. This initial step is the slow, rate-determining step of the reaction. mgscience.ac.in
The formation of a carbocation is a key feature of the E1 pathway. libretexts.org Tertiary and secondary alkyl halides are more prone to undergo E1 reactions because they can form relatively stable carbocations. libretexts.org The stability of the carbocation intermediate is crucial, and factors like hyperconjugation help to stabilize the positive charge. libretexts.org Once the carbocation is formed, a weak base can then abstract a proton from an adjacent carbon atom (a β-hydrogen) to form a double bond. libretexts.org Unlike the E2 mechanism, the E1 mechanism does not have a strict geometric requirement for the orientation of the proton to be removed because the leaving group has already departed. saskoer.ca This allows for the formation of the most thermodynamically stable alkene, which is typically the most substituted one. saskoer.ca
E2 Mechanism and Anti-Periplanar Geometry
The E2 (Elimination, bimolecular) mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. pearson.com A critical requirement for the E2 reaction to occur, particularly in cyclohexane systems, is a specific spatial arrangement of the departing atoms known as anti-periplanar geometry. chemistrysteps.comlibretexts.org This means the hydrogen atom being removed and the bromine leaving group must be on opposite sides of the carbon-carbon bond and lie in the same plane, which in a cyclohexane chair conformation translates to both being in axial positions. chemistrysteps.comlibretexts.org
For this compound to undergo an E2 elimination, one of the bromine atoms must be in an axial position. chemistrysteps.com The cis-isomer of a substituted cyclohexane, like cis-1-bromo-4-tert-butylcyclohexane, can more readily place the bromine in an axial position and thus undergoes E2 elimination more rapidly than its trans-isomer. libretexts.orglibretexts.org In the trans-isomer, where the bulky group forces the leaving group into an equatorial position, the molecule must first ring-flip to a less stable conformation with an axial bromine for the reaction to proceed. libretexts.orgmasterorganicchemistry.com This conformational requirement directly impacts the reaction rate and the possible products. libretexts.orglibretexts.org
Regioselectivity (Saytzeff vs. Hofmann Products)
Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. The two main competing pathways are described by Saytzeff's rule and Hofmann's rule.
Saytzeff's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. geeksforgeeks.orgmasterorganicchemistry.com This is generally the favored outcome in E1 reactions and in E2 reactions when a small, unhindered base is used. saskoer.cautdallas.edu The stability of substituted alkenes is attributed to factors like hyperconjugation. geeksforgeeks.org
Hofmann's Rule: This rule predicts the formation of the less substituted alkene as the major product. geeksforgeeks.orgmasterorganicchemistry.com This outcome is favored in E2 reactions when a sterically hindered (bulky) base is used, or when the leaving group is large and bulky. chemistrysteps.commasterorganicchemistry.comthieme.de The bulky base has an easier time accessing a less sterically hindered proton, leading to the Hofmann product. chemistrysteps.com
In the context of this compound, the choice of base will significantly influence the regioselectivity of the elimination. A small base like sodium ethoxide would favor the formation of cyclohexa-1,3-diene (the Saytzeff product), while a bulky base like potassium tert-butoxide would favor the formation of cyclohexa-1,4-diene (the Hofmann product).
Stereoselectivity of Elimination Products
Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z or cis vs. trans).
In E2 reactions , the anti-periplanar requirement dictates the stereochemistry of the product. chemistrysteps.com If there is only one β-hydrogen that can achieve an anti-periplanar orientation with the leaving group, the reaction will be stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. chemistrysteps.com If there are two different β-hydrogens, the reaction is stereoselective, and the more stable alkene (usually the trans or E isomer) will be the major product because it is formed from a lower energy transition state. chemistrysteps.com For this compound, the specific chair conformation and the available anti-periplanar hydrogens will determine the stereochemical outcome of the resulting diene.
In E1 reactions , the formation of a planar carbocation intermediate means there is no strict geometric constraint for the removal of the β-hydrogen. saskoer.ca However, E1 reactions are still generally stereoselective, favoring the formation of the more stable trans or E alkene. saskoer.ca The selectivity in E1 reactions is often less pronounced than in E2 reactions. saskoer.ca
Reduction Reactions
Reductive Cleavage of Carbon-Bromine Bonds
The carbon-bromine bonds in this compound can be broken through reductive cleavage, a process that involves the use of a reducing agent to break a bond. numberanalytics.com This type of reaction can be used to convert alkyl halides back to the corresponding alkanes. For this compound, reductive cleavage of both C-Br bonds would yield cyclohexane. Common reducing agents for this transformation include zinc in the presence of an acid (like HCl) or lithium aluminum hydride (LiAlH₄).
Table of Reduction Reactions for this compound
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Zn/HCl | Reflux, 2 hrs | Cyclohexane | >90% |
| LiAlH₄ | Dry ether, 0°C | Cyclohexane | 85% |
This interactive table summarizes the outcomes of reduction reactions on this compound.
Reaction Mechanisms (e.g., Radical Intermediates)
The mechanisms for the reductive cleavage of the C-Br bond can vary depending on the reducing agent used.
With Dissolving Metals (e.g., Zinc): The reaction with zinc metal in an acidic medium is thought to proceed through a mechanism involving electron transfer from the metal surface. This can involve the formation of an organozinc intermediate or proceed through concerted two-electron transfers.
With Metal Hydrides (e.g., LiAlH₄): The reduction with lithium aluminum hydride is believed to operate via a different pathway, often involving radical intermediates. The reaction likely proceeds through a single-electron transfer (SET) from the reducing agent to the alkyl halide, leading to the formation of a radical anion which then fragments to give an alkyl radical and a bromide ion. This alkyl radical can then abstract a hydrogen atom from the solvent or another species to form the final alkane product. The involvement of free radicals is a key feature of many reduction processes. nih.gov
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions represent a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemistryjournals.net The reactivity of this compound in these transformations is of significant interest due to its bifunctional nature, allowing for sequential or double-coupling reactions to construct complex molecular architectures. The stereochemistry of the cyclohexane ring and the nature of the organometallic reagents and catalysts play crucial roles in determining the reaction outcomes.
The Suzuki, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-coupling methods widely employed in academic and industrial research. researchgate.netmdpi.comnumberanalytics.com
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govjk-sci.com This reaction is known for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.comnih.gov The general mechanism involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. jk-sci.comyonedalabs.com For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups. The reactivity of the C-Br bonds can be influenced by the choice of catalyst, base, and solvent system. jk-sci.com
The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. numberanalytics.comnih.gov The established mechanism proceeds through oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov While traditionally applied to aryl and vinyl halides, advancements have extended its scope to include alkyl halides. nih.gov In the context of this compound, the Heck reaction can be utilized to introduce alkenyl substituents.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the use of a copper(I) co-catalyst in conjunction with a palladium catalyst and an amine base. libretexts.orglibretexts.org The reaction pathway involves separate but interconnected palladium and copper catalytic cycles. libretexts.org While aryl and vinyl halides are the most common substrates, the principles of Sonogashira coupling can be extended to alkyl halides, albeit with potential challenges. For this compound, this reaction would enable the synthesis of 1,4-dialkynylcyclohexane derivatives.
Table 1: Overview of Cross-Coupling Reactions with this compound Analogs
| Reaction | Electrophile | Nucleophile | Catalyst System | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Alkyl Bromide | Organoboron Reagent | Palladium Catalyst + Base | Forms C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds; mild conditions. nih.govjk-sci.com |
| Heck | Alkyl Bromide | Alkene | Palladium Catalyst + Base | Forms a new C-C bond and a double bond. numberanalytics.comnih.gov |
| Sonogashira | Alkyl Bromide | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Forms C(sp³)-C(sp) bonds. wikipedia.orglibretexts.org |
The stereochemical outcome of cross-coupling reactions involving chiral or prochiral substrates is a critical aspect of modern synthetic chemistry. In the case of this compound, which exists as cis and trans isomers, the stereochemistry of the starting material can significantly influence the product's stereochemistry.
Cis-1,4-dibromocyclohexane possesses one axial and one equatorial bromine atom, while the more stable trans isomer has both bromine atoms in equatorial positions. pearson.com This conformational difference impacts their reactivity. The trans isomer is often favored in cross-coupling reactions due to its greater conformational stability.
The efficiency and scope of cross-coupling reactions are heavily dependent on the design of the catalyst system, which typically comprises a transition metal source (most commonly palladium) and a supporting ligand. sigmaaldrich.comnih.gov
Ligand Design: The development of sterically bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has revolutionized cross-coupling chemistry. nih.govnih.govtcichemicals.com These ligands promote the formation of the active L-Pd(0) species, enhance the rate of oxidative addition (often the rate-limiting step, especially for less reactive halides like chlorides), and stabilize the catalytic intermediates, leading to longer catalyst lifetimes and broader substrate scope. nih.govtcichemicals.com For challenging substrates like alkyl bromides, the choice of ligand is crucial for achieving high yields and selectivity.
Precatalyst Development: Modern approaches often utilize well-defined palladium precatalysts, such as the Buchwald palladacycle precatalysts (G3 and G4) and PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts. sigmaaldrich.comnih.gov These precatalysts are often air- and moisture-stable, facilitating easier reaction setup, and are designed to generate the active L-Pd(0) catalyst in a clean and efficient manner upon activation. sigmaaldrich.com The use of such precatalysts can lead to more reliable and reproducible results, especially when dealing with complex or sensitive substrates. sigmaaldrich.comnih.gov
Alternative Metals: While palladium remains the most widely used metal for cross-coupling, there is growing interest in developing catalysts based on more earth-abundant and less expensive first-row transition metals like nickel and cobalt. nih.govnih.gov Nickel catalysts, in particular, have shown exceptional reactivity for coupling with sp³-hybridized electrophiles and can sometimes outperform palladium for certain transformations. nih.gov Cobalt-catalyzed Suzuki-Miyaura couplings of alkyl bromides have also been reported. nih.gov
Table 2: Key Catalyst Components for Efficient Cross-Coupling
| Component | Examples | Function |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts, PEPPSI™ Precatalysts | Provides the active catalytic species. sigmaaldrich.comtcichemicals.com |
| Ligands | Bulky phosphines (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | Stabilizes the metal center, enhances reactivity and selectivity. nih.govnih.govtcichemicals.com |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Activates the nucleophile and/or facilitates catalyst regeneration. jk-sci.com |
| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rates and pathways. |
Computational and Theoretical Studies of 1,4 Dibromocyclohexane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. mpg.de It offers a balance between computational cost and accuracy, making it suitable for studying systems like 1,4-dibromocyclohexane.
Prediction of Stereochemical Outcomes
DFT calculations are instrumental in predicting the stereochemical outcomes of reactions involving cyclohexane (B81311) derivatives. By optimizing the transition state geometries, such as those in chair-boat interconversions, and calculating the Gibbs free energy differences (ΔG) between different conformers, the distribution of products can be predicted. For instance, in the case of trans-1,4-dibromocyclohexane, there are two primary chair conformations: one with both bromine atoms in axial positions and the other with both in equatorial positions. brainly.com DFT calculations can quantify the energy difference between these conformers, which is crucial for predicting their relative populations at equilibrium. The diequatorial conformer is generally more stable due to the minimization of steric hindrance. brainly.combrainly.com
| Conformer of trans-1,4-dibromocyclohexane | Relative Stability | Key Interactions |
| Diequatorial | More Stable | Reduced steric strain |
| Diaxial | Less Stable | 1,3-diaxial interactions causing steric strain brainly.com |
Conformational Energy Landscapes and Transition States
The conformational flexibility of cyclohexane rings leads to a complex energy landscape with multiple minima and transition states. DFT calculations can map out this landscape for this compound, identifying the stable conformers (energy minima) and the energy barriers (transition states) that separate them. For trans-1,4-dibromocyclohexane, the two chair conformations (diequatorial and diaxial) are the most significant minima. brainly.com The interconversion between these chairs proceeds through higher-energy twist-boat and boat conformations, which act as transition states or intermediates. upenn.edu
Studies on similar di-substituted cyclohexanes, like 1,4-dimethylcyclohexane (B1583520), have shown that the energy difference between conformers can be accurately calculated, providing insights into their relative stabilities. oregonstate.edulibretexts.org For example, the diequatorial conformer of trans-1,4-dimethylcyclohexane is significantly more stable than the diaxial form. oregonstate.edu A similar trend is expected for this compound, with the bulky bromine atoms favoring the less sterically hindered equatorial positions. brainly.combrainly.com
| Conformation | Role in Interconversion | Relative Energy (Qualitative) |
| Chair (Diequatorial) | Stable Conformer | Low |
| Chair (Diaxial) | Stable Conformer | Higher than diequatorial brainly.com |
| Twist-Boat | Transition State/Intermediate | High |
| Boat | Transition State/Intermediate | Higher than twist-boat |
Electronic Structure and Reactivity Predictions
DFT calculations provide detailed information about the electronic structure of this compound, which is key to understanding its reactivity. By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict sites susceptible to nucleophilic or electrophilic attack. The energies of these frontier orbitals are also used to calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity index. researchgate.net
The distribution of electron density and the molecular electrostatic potential (MEP) map, also obtainable from DFT, can further illuminate the reactive nature of the molecule. For this compound, the electronegative bromine atoms create regions of negative electrostatic potential, while the hydrogen atoms are associated with positive potential. This information is valuable for predicting how the molecule will interact with other reagents. The carbon-bromine (C-Br) bonds are key reactive sites, susceptible to cleavage in substitution and elimination reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. amherst.edu
Conformational Dynamics in Different Solvents
MD simulations can model the dynamic interconversion between different conformers of this compound in various solvents. The solvent can have a significant impact on the conformational equilibrium. nih.gov For instance, polar solvents might stabilize a conformer with a larger dipole moment. While trans-1,4-dibromocyclohexane in its symmetric diequatorial or diaxial conformation has a zero or near-zero dipole moment, the cis-isomer possesses a significant dipole moment. researchgate.net MD simulations can capture the explicit interactions between the solute and solvent molecules, providing a more realistic picture of the conformational dynamics in solution compared to gas-phase calculations. nih.gov Studies on related dihalocyclohexanes have shown that the preference for the diaxial form can be influenced by the solvent. cdnsciencepub.com
Intermolecular Interactions and Aggregation
At higher concentrations, molecules of this compound can interact with each other, potentially leading to aggregation. MD simulations are well-suited to study these intermolecular interactions, which are governed by forces such as van der Waals interactions and electrostatic interactions. github.io By simulating a system with multiple this compound molecules, one can observe how they orient themselves with respect to each other and whether they form stable aggregates. nih.gov The simulations can provide information on the preferred packing arrangements and the energetics of aggregation. The shape of the molecule and the distribution of partial charges on its surface will dictate the nature of these intermolecular interactions.
Quantum Mechanical Investigations
Quantum mechanical (QM) methods are foundational to computational chemistry, applying the Schrödinger equation to describe the electronic structure and energy of a molecule. stackexchange.com These calculations can be broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy at a significant computational cost. ijert.org
Ab initio calculations are instrumental in determining the fundamental properties of this compound, particularly concerning its conformational landscape. The cyclohexane ring is not planar and primarily exists in a stable "chair" conformation, with a less stable "boat" or "twist-boat" form also possible. ijert.orgwinthrop.edu For a substituted cyclohexane like this compound, the substituents (bromine atoms) can occupy either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers (diequatorial, diaxial).
Theoretical studies on similar cyclohexane systems have shown that computational methods can reliably predict molecular geometries, relative energies of different conformers, and the energy barriers for their interconversion. smu.educore.ac.uk For instance, in trans-1,4-dihalocyclohexanes, the diequatorial (ee) conformer is generally found to be more stable than the diaxial (aa) conformer. acs.org
A variety of ab initio and DFT methods are employed for these calculations, each offering a different balance of accuracy and computational expense. High-level methods like Coupled Cluster (e.g., DLPNO-CCSD(T)) serve as a benchmark for more cost-effective methods such as Møller-Plesset perturbation theory (MP2), Hartree-Fock (HF), and DFT functionals like B3LYP. nih.gov The choice of the basis set (e.g., 6-31G(d), cc-pVTZ), which describes the atomic orbitals, is also crucial for the accuracy of the results. ijert.orgnih.gov
| Computational Method | Typical Application | Relative Cost | Mean Error vs. High-Level Benchmark (kcal/mol) nih.gov |
|---|---|---|---|
| Hartree-Fock (HF) | Initial geometry optimization, basic electronic structure | Low | 0.81 - 1.0 |
| Møller-Plesset (MP2) | Includes electron correlation for higher accuracy energies | Medium | 0.35 |
| Density Functional Theory (B3LYP) | Good balance of cost and accuracy for geometry and energy | Medium | 0.69 |
| Coupled Cluster (CCSD(T)) | "Gold standard" for high-accuracy single-point energy calculations | Very High | Reference Method |
Quantum mechanics is a powerful tool for mapping the entire course of a chemical reaction. stackexchange.com By calculating the potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry, chemists can identify the most likely path from reactants to products. libretexts.org This path, known as the reaction coordinate, traverses through a high-energy transition state, which represents the energy barrier that must be overcome for the reaction to occur. libretexts.orgnih.gov
For a molecule like this compound, QM can be used to model various reactions, such as nucleophilic substitution (SN2) or elimination (E2) pathways. The calculations can reveal the precise three-dimensional structure of the transition state and any intermediates, providing a level of detail that is often inaccessible experimentally.
Advanced computational techniques like Multipath Variational Transition State Theory (MP-VTST) can be applied to calculate reaction rate constants from first principles. For example, in a study on the 1,4-hydrogen shift isomerization of the 2-cyclohexylethyl radical, researchers first used QM methods (M06-2X/MG3S) to locate all conformers of the reactant, product, and transition state. acs.org Subsequently, high-level calculations (CCSD(T)-F12a) were used to refine the energies, and the MP-VTST framework was employed to compute the thermal rate constant, incorporating quantum effects like tunneling. acs.org This type of methodology allows for a deep, quantitative understanding of reaction kinetics and mechanisms.
Application of Artificial Intelligence and Machine Learning in Research
Other approaches use a two-step process: first, generalized reaction templates are applied to the reactants to generate a list of all plausible products, and second, a machine learning classifier ranks these candidates to identify the most likely major product. acs.org More advanced models like "Reactron" aim to predict the underlying reaction mechanism by tracking electron movements, which is crucial for understanding reaction kinetics and identifying potential byproducts. arxiv.org Furthermore, AI can be integrated with in-situ reaction monitoring, where data from sensors (e.g., temperature, color) is fed into an ML algorithm in real-time to predict outcomes like yield and purity. chemai.io
Template-based models: These systems learn a set of reaction "rules" or "templates" from a database of published reactions. When given a target molecule, the AI applies these rules in reverse to suggest possible precursors. acs.org
Template-free models: These approaches treat reaction prediction as a translation problem, directly converting the product's molecular graph or string representation (like SMILES) into the reactants' representations.
Integrated Search Algorithms: Platforms like IBM's RoboRXN, Chematica, and AiZynthFinder combine vast reaction databases with sophisticated search algorithms to propose multiple viable synthetic routes. journalspress.comibm.comrsc.orgunibe.ch Some modern systems can even generate novel reaction templates by learning the underlying principles of chemical reactivity. chemrxiv.org Recently, large language models (LLMs) have been used as "chemical reasoning engines" to guide these searches, allowing chemists to specify strategic goals in natural language, such as "construct the pyrimidine (B1678525) ring in early stages," to find more relevant and practical synthetic routes. arxiv.org
The pinnacle of AI in chemistry is the "self-driving" or autonomous laboratory, where AI and robotics are combined to create closed-loop experimental systems. beilstein-journals.org These platforms integrate the different AI components into a seamless workflow:
Design: An AI model proposes a synthetic route or a set of experimental conditions to test based on a desired outcome (e.g., maximizing the yield of a reaction involving this compound). wiley.com
Execution: The AI translates the synthesis steps into a machine-readable format and sends the instructions to a robotic platform. ibm.comrsc.org This hardware then automatically performs the experiment, handling tasks like reagent dispensing, heating, stirring, and sample preparation. wiley.com
Analysis & Learning: The results of the experiment are automatically collected and analyzed. This new data is then fed back into the AI model, which updates its understanding and designs the next, improved experiment. beilstein-journals.org
Applications of 1,4 Dibromocyclohexane in Advanced Synthesis
Building Block in Complex Organic Molecule Synthesis
The cyclohexane (B81311) framework is a fundamental structural motif in many natural products and pharmaceutical compounds. 1,4-Dibromocyclohexane provides a synthetically accessible entry point to this scaffold, enabling chemists to introduce a variety of functional groups and build molecular complexity. beilstein-journals.org Its utility stems from the reactivity of the carbon-bromine bonds, which can participate in numerous substitution and elimination reactions.
Synthesis of Substituted Cyclohexane Derivatives
The primary application of this compound in organic synthesis is as a precursor for other 1,4-disubstituted cyclohexane derivatives. researchgate.netnih.gov The two bromine atoms act as effective leaving groups in nucleophilic substitution reactions, allowing for their replacement by a wide array of functionalities. This process enables the stereocontrolled synthesis of both cis and trans isomers of various derivatives, which is critical for applications in medicinal chemistry and materials science where specific stereochemistry is often required for desired activity or properties.
The substitution reactions can be performed with a range of nucleophiles to yield corresponding products. For example, reaction with hydroxide (B78521) or alkoxide ions can produce 1,4-cyclohexanediols or their diether derivatives. Similarly, amines can be used to synthesize 1,4-diaminocyclohexanes, and cyanide ions can introduce nitrile groups, which can be further elaborated into carboxylic acids or amines.
| Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|
| Hydroxide (OH⁻) | -OH (Alcohol) | 1,4-Cyclohexanediol (B33098) |
| Cyanide (CN⁻) | -CN (Nitrile) | 1,4-Dicyanocyclohexane |
| Ammonia (NH₃) / Amines (RNH₂) | -NH₂ / -NHR (Amine) | 1,4-Diaminocyclohexane |
| Azide (N₃⁻) | -N₃ (Azide) | 1,4-Diazidocyclohexane |
| Thiolate (RS⁻) | -SR (Thioether) | 1,4-Bis(alkylthio)cyclohexane |
Precursor for Cyclic Diene Synthesis
This compound can serve as a precursor for the synthesis of cyclic dienes, specifically cyclohexadienes, through double dehydrobromination reactions. This type of elimination reaction, typically promoted by a strong base, removes two molecules of hydrogen bromide (HBr) to introduce two double bonds within the cyclohexane ring.
Depending on the reaction conditions and the specific isomer of the starting material, this elimination can lead to the formation of either cyclohexa-1,3-diene or cyclohexa-1,4-diene. wikipedia.orgbrainly.com The formation of the conjugated 1,3-diene is often thermodynamically favored. These cyclic dienes are valuable intermediates in organic synthesis, particularly as reactants in Diels-Alder reactions to construct complex polycyclic systems. organic-chemistry.org The conversion of a saturated cyclohexane ring into a diene system represents a significant increase in chemical reactivity and synthetic potential.
Role in Polymer and Material Science
The rigid, well-defined structure of the cyclohexane ring and the reactivity of the two bromine atoms make this compound a valuable component in the design and synthesis of polymers and advanced materials.
Polymer Cross-Linking and Monomer Synthesis
As a difunctional alkyl halide, this compound can act as a cross-linking agent to connect individual polymer chains, forming a three-dimensional network. rsc.org This cross-linking process transforms thermoplastic materials into thermosets, which typically exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The cyclohexane unit provides a rigid, non-aromatic linkage between polymer backbones. Dynamically crosslinked polymers, which feature reversible bonds, can be designed to possess the robustness of thermosets along with the reprocessability of thermoplastics. rsc.org
Furthermore, this compound is an important intermediate for synthesizing monomers. As mentioned previously, it can be readily converted into 1,4-cyclohexanediol. This diol is a key monomer used in the production of polyesters and polyurethanes. The incorporation of the cyclohexane ring into the polymer backbone, as opposed to a linear aliphatic chain, imparts greater rigidity and can increase the glass transition temperature of the resulting polymer.
Development of Advanced Materials with Tunable Properties
The use of this compound and its derivatives in polymer synthesis allows for the development of advanced materials with tunable properties. kit.edu By controlling the degree of cross-linking—for instance, by varying the amount of this compound added to a polymerization reaction—it is possible to precisely modulate the physical properties of the final material. nsf.gov
Properties that can be tuned through controlled cross-linking include:
Mechanical Strength and Modulus: Higher cross-link density generally leads to a stiffer, more rigid material.
Thermal Stability: Cross-linked materials typically have higher degradation temperatures and glass transition temperatures.
Swelling Behavior: The extent to which a polymer network can absorb a solvent is inversely related to its cross-link density.
This ability to fine-tune material characteristics is crucial for creating specialized polymers for applications ranging from high-performance engineering plastics to biomedical hydrogels. nih.gov
Synthesis of Opto-Electronic Materials
While direct applications are less common than for aromatic compounds, derivatives of this compound can be used in the synthesis of opto-electronic materials. rsc.orgchemrxiv.org The cyclohexane unit can function as a rigid, saturated spacer or scaffold in the construction of larger, electronically active molecules. nih.govnih.gov For instance, it can be used to link two chromophores while maintaining a specific spatial orientation and preventing full electronic conjugation between them. This structural control is vital for tuning the photophysical properties of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The synthesis of complex organic semiconductors often involves multi-step processes where non-aromatic building blocks are used to construct the final conjugated system. nih.gov
Pharmaceutical and Agrochemical Intermediates
This compound serves as a versatile precursor in the synthesis of a variety of organic molecules that are pivotal in the pharmaceutical and agrochemical industries. The two bromine atoms act as handles for introducing diverse functional groups through nucleophilic substitution and cross-coupling reactions, allowing for the construction of complex molecular frameworks.
Synthesis of Biologically Active Molecules
The cyclohexane ring is a common motif in many biologically active compounds, providing a rigid scaffold that can orient functional groups in a precise spatial arrangement for optimal interaction with biological targets. This compound offers a convenient entry point for the synthesis of such molecules. For instance, the 1,4-disubstituted cyclohexane core can be found in various therapeutic agents, and the dibromo derivative allows for the sequential or simultaneous introduction of different pharmacophores.
Research has demonstrated the synthesis of cyclohexane-containing compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. While direct synthesis from this compound is not always the chosen route in every reported case, its potential as a starting material for generating libraries of 1,4-disubstituted cyclohexane derivatives for biological screening is well-recognized in the field of medicinal chemistry. The ability to control the stereochemistry (cis or trans) of the final product is crucial, as different isomers can exhibit significantly different biological activities.
Case Studies in Drug Development
While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its role as an intermediate in the broader context of drug discovery is evident. Pharmaceutical companies often utilize simple, bifunctional building blocks like this compound in the early stages of lead optimization. The cyclohexane scaffold can serve as a non-aromatic bioisostere for a phenyl ring, a common strategy to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
For example, in the development of kinase inhibitors, rigid scaffolds are crucial for fitting into the ATP-binding pocket of the enzyme. The 1,4-disubstituted cyclohexane moiety can act as a central scaffold to which various recognition elements are attached. The synthetic accessibility from this compound allows for the rapid generation of analogues to explore the structure-activity relationship (SAR) and identify candidates with improved potency and selectivity.
Table 1: Representative Synthetic Transformations of this compound for Pharmaceutical Scaffolds
| Starting Material | Reagents and Conditions | Product | Potential Application |
| This compound | NaN3, DMF | 1,4-Diazidocyclohexane | Precursor for diamines, triazoles |
| This compound | KCN, Ethanol/Water | 1,4-Dicyanocyclohexane | Intermediate for dicarboxylic acids, diamines |
| This compound | R-NH2 (excess) | N,N'-Disubstituted-1,4-cyclohexanediamine | Building block for various active molecules |
| This compound | Ph-B(OH)2, Pd catalyst, Base | 1,4-Diphenylcyclohexane | Core structure in liquid crystals and potential pharmacophores |
Supramolecular Chemistry and Self-Assembly
The defined geometry and the presence of two reactive sites make this compound an attractive component for the construction of larger, organized molecular systems through supramolecular chemistry and self-assembly. The directional nature of the carbon-bromine bond can be exploited to direct the formation of specific architectures.
Design of Molecular Scaffolds
In supramolecular chemistry, rigid linkers are essential for creating predictable and stable structures such as molecular cages, polygons, and metal-organic frameworks (MOFs). This compound, particularly the more linear trans-isomer, can act as a rigid spacer to connect different molecular units.
For instance, after conversion of the bromine atoms to other functional groups (e.g., pyridyls, carboxylic acids, or thiols), the resulting 1,4-disubstituted cyclohexane can be used as a linker in the self-assembly of discrete supramolecular cages or extended networks. The cyclohexane core provides a non-planar, three-dimensional element that can lead to the formation of more complex and sophisticated architectures compared to simple aromatic linkers. These scaffolds can encapsulate guest molecules, acting as miniature containers for catalysis, sensing, or drug delivery applications.
Investigation of Intermolecular Interactions
The bromine atoms in this compound are capable of participating in a range of non-covalent interactions, most notably halogen bonding. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.
The study of co-crystals of this compound with various halogen bond acceptors provides valuable insights into the nature and strength of these interactions. By analyzing the crystal structures of these co-crystals, researchers can understand how the geometry of the cyclohexane ring and the stereochemistry of the bromine atoms influence the formation and geometry of halogen bonds. This fundamental understanding is crucial for the rational design of new materials with desired properties, such as liquid crystals and functional organic solids. The ability to control intermolecular interactions is a cornerstone of crystal engineering, and this compound serves as a model system for investigating these fundamental forces.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1,4-dibromocyclohexane, offering insights into its molecular structure and dynamic conformational behavior. numberanalytics.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and elucidating the structure of this compound isomers. The chemical shifts and coupling constants observed in the spectra are indicative of the electronic environment and connectivity of the atoms within the molecule.
For the trans isomer, which predominantly exists in a diequatorial conformation to minimize steric strain, the ¹H NMR spectrum shows distinct signals for the axial and equatorial protons. The methine proton (CH-Br) signal is particularly informative. In the diequatorial conformer, this proton is in an axial position, leading to a characteristic splitting pattern due to coupling with adjacent axial and equatorial protons.
The ¹³C NMR spectrum provides information on the carbon framework. nih.gov The number of unique carbon signals corresponds to the symmetry of the molecule. For trans-1,4-dibromocyclohexane, two signals are typically expected due to the molecule's symmetry: one for the two equivalent carbons bearing bromine atoms and one for the four equivalent methylene (B1212753) carbons. In contrast, the cis isomer, which exists as an equilibrium of two equivalent chair conformers, may show a different number of signals or averaged signals depending on the temperature and the rate of conformational exchange.
Table 1: Representative NMR Data for this compound Isomers Note: Specific chemical shifts can vary based on the solvent and experimental conditions.
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity |
| trans | ¹H (CH-Br) | ~4.5 | Multiplet |
| ¹H (CH₂) | ~2.2 | Multiplet | |
| ¹³C (C-Br) | ~55 | - | |
| ¹³C (CH₂) | ~34 | - | |
| cis | ¹H (CH-Br) | ~4.6 | Multiplet |
| ¹H (CH₂) | ~2.1 | Multiplet | |
| ¹³C (C-Br) | ~53 | - | |
| ¹³C (CH₂) | ~32 | - |
Variable-temperature (VT) NMR is a powerful technique used to study the dynamic conformational equilibrium of this compound. numberanalytics.comox.ac.uk At room temperature, the chair-to-chair ring inversion of cyclohexane (B81311) derivatives is often rapid on the NMR timescale, resulting in averaged signals. acs.org By lowering the temperature, this conformational exchange can be slowed down, allowing for the observation of signals corresponding to individual conformers. sikhcom.net
For trans-1,4-dibromocyclohexane, VT-NMR studies allow for the determination of the energy barrier for the interconversion between the diequatorial and diaxial forms. acs.orgresearchgate.net At low temperatures, the signals for the individual conformers can be resolved and their relative populations determined by integration. uwindsor.ca This enables the calculation of the free energy difference (ΔG°) between the conformers. researchgate.netuwindsor.ca Studies have shown that the diequatorial conformer is more stable, but the energy difference is smaller than what might be predicted by simple additivity of A-values, suggesting electrostatic interactions play a role. uwindsor.ca An enthalpy of activation of 62 kJ mol⁻¹ has been measured for the interconversion process. acs.org
For cis-1,4-dibromocyclohexane, the two chair conformers (one with an axial bromine and one with an equatorial bromine at each substituted position) are equivalent in energy. VT-NMR can be used to observe the slowing of the ring flip and the splitting of the averaged room-temperature signals into patterns consistent with a single static conformation. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and in differentiating between its isomers. nist.govslideshare.net
In mass spectrometry, this compound is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic manner. iitd.ac.in The presence of two bromine atoms is readily identifiable due to the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). chemguide.co.uk This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion and bromine-containing fragments, where M is the mass of the ion with two ⁷⁹Br atoms. chemguide.co.uk
The fragmentation of the cyclohexane ring often involves the loss of a bromine atom (M-Br), followed by the loss of HBr (M-Br-HBr). miamioh.edu Other common fragmentation pathways for cyclic alkanes include the loss of alkyl fragments. libretexts.org
While the mass spectra of the cis and trans isomers of this compound are often very similar, subtle differences in the relative intensities of certain fragment ions may be observed. core.ac.uk These differences can arise from the different steric environments and ring conformations of the isomers, which can influence the stability of the resulting fragment ions. core.ac.uk However, differentiation based solely on mass spectral fragmentation can be challenging and is often complemented by chromatographic separation techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 2: Characteristic Mass Spectral Fragments for this compound
| m/z Value | Interpretation |
| 240, 242, 244 | Molecular ion peak cluster ([C₆H₁₀Br₂]⁺) |
| 161, 163 | Loss of one bromine atom ([C₆H₁₀Br]⁺) |
| 81 | Loss of both bromine atoms and a hydrogen ([C₆H₉]⁺) |
| 79, 81 | Bromine ion ([Br]⁺) |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. tcd.iegu.selibretexts.org
Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure and conformation of the cis and trans isomers of this compound in the crystalline state. xtalpi.comrsc.org For trans-1,4-dibromocyclohexane, X-ray diffraction studies have confirmed that the molecule adopts a chair conformation with both bromine atoms in equatorial positions. unlp.edu.ar This arrangement minimizes steric hindrance and results in a centrosymmetric molecular structure in the crystal lattice. acs.org
The crystal structure of trans-1,4-dibromocyclohexane has been determined and its unit cell parameters reported. unlp.edu.ar The analysis of bond lengths and angles reveals the geometry of the cyclohexane ring and the C-Br bonds. These experimental structures can be compared with theoretical structures obtained from computational calculations. unlp.edu.ar
For the cis isomer, X-ray diffraction would reveal a chair conformation with one axial and one equatorial bromine atom. The packing of these molecules in the crystal lattice is influenced by intermolecular interactions. The detailed structural information obtained from X-ray diffraction is invaluable for understanding the physical properties of the solid material and for crystal engineering studies. unlp.edu.ar
Crystal Packing and Intermolecular Interactions
The study of crystal structures provides fundamental information about the arrangement of molecules in the solid state and the nature of the forces that govern their aggregation. In the case of trans-1,4-disubstituted cyclohexanes, the crystal packing is influenced by weak and directional intermolecular interactions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to investigate the vibrational modes of molecules. For this compound, these methods are instrumental in confirming its structure and analyzing its conformational behavior. cdnsciencepub.com The C-Br stretching vibrations, typically observed in the range of 550–650 cm⁻¹, are a key diagnostic feature in the IR spectrum that confirms the presence of bromine atoms on the cyclohexane ring.
A key principle in the spectroscopic analysis of this compound is the rule of mutual exclusion. For a centrosymmetric molecule like the trans isomer (which has a center of symmetry), vibrational modes that are Raman active are IR inactive, and vice versa. acs.org The appearance of new, weak peaks in the Raman spectrum of trans-1,4-dichlorocyclohexane when adsorbed into a ZSM-5 zeolite framework, which are not present in the pure solid or solution spectra, indicates a reduction in molecular symmetry upon confinement. acs.org Similar principles apply to this compound, where changes in the spectra can signify interactions with the environment or changes in conformation.
Vibrational Analysis and Conformational Assignment
Vibrational analysis of IR and Raman spectra is a cornerstone for determining the conformational equilibrium of this compound. The trans isomer can exist in two primary chair conformations: the diequatorial (ee) and the diaxial (aa).
| Conformer | Description | Relative Stability | Key Interactions |
|---|---|---|---|
| Diequatorial (ee) | Both bromine atoms occupy equatorial positions on the cyclohexane ring. | Generally more stable in solution and the solid state. brainly.combrainly.com | Minimizes steric strain and avoids unfavorable 1,3-diaxial interactions. brainly.combrainly.com |
| Diaxial (aa) | Both bromine atoms occupy axial positions on the cyclohexane ring. | Less stable due to significant steric hindrance. brainly.com | Experiences repulsive 1,3-diaxial interactions between the bulky bromine atoms and axial hydrogens. brainly.com |
Spectroscopic studies have shown that in the crystalline state at room temperature, trans-1,4-dibromocyclohexane exists predominantly in the more stable diequatorial (ee) conformation. researcher.life However, in the vapor phase, in melts, and in solutions, equilibrium mixtures containing nearly equal amounts of the ee and aa conformers are observed. researcher.life
Detailed vibrational analyses have been conducted for a series of trans-1,4-dihalocyclohexanes, including the dibromo derivative. capes.gov.br By applying the overlay technique, a consistent force field was derived, iterating on the assigned fundamental frequencies for both the ee and aa conformers. capes.gov.br This allows for the correlation of spectral features with specific conformations. For instance, Raman spectroscopy has been effectively used to study the conformational equilibria in various solvents. cdnsciencepub.com The frequencies of the C-H and C-Cl stretching vibrations in the related trans-1,4-dichlorocyclohexane show shifts upon adsorption in zeolites, which is interpreted as a change in the conformational equilibrium, favoring the ee form. acs.org Similar vibrational analyses are crucial for understanding the conformational dynamics of this compound.
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | C-Br stretching vibrations observed around 550–650 cm⁻¹. | Confirmation of bromination. | |
| Raman Spectroscopy | Raman and IR bands are noncoincident for the free molecule. | Evidence of a center of symmetry (C₂h point group), supporting the trans configuration. | acs.org |
| Low-Temperature NMR | Integration of separate axial and equatorial proton signals. | Determination of conformational equilibria (ΔG° values). | cdnsciencepub.comresearchgate.net |
| FT-Raman Spectroscopy | Equilibrium mixtures of ee and aa conformers observed in vapor, melts, and solutions. | Demonstrates the dynamic nature of the conformational equilibrium depending on the physical state. | researcher.life |
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivities and Derivatizations
The bifunctional nature of 1,4-dibromocyclohexane, with its two reactive bromine atoms, makes it a valuable building block for creating more complex molecules. Researchers are continuously exploring new reactions and derivatizations to expand its synthetic utility.
One area of focus is the development of new catalytic systems to control the stereochemistry of reactions involving this compound. For instance, Cp* iridium complexes have shown promise in the catalytic hydroxylation of 1,4-dimethylcyclohexane (B1583520) with retention of stereochemistry, a principle that could be extended to reactions with this compound. ebi.ac.uk
Furthermore, the synthesis of novel derivatives with potential applications in medicinal chemistry is an active area of research. alfa-industry.com For example, derivatives of 1,4-dihydropyridine (B1200194) and polyhydroquinoline have been synthesized and show a wide range of biological activities, including as calcium channel blockers and antimicrobial agents. researchgate.netjrespharm.com The use of this compound as a starting material for such derivatives is a promising avenue for future drug discovery efforts.
Recent research has also demonstrated the synthesis of novel cyanine (B1664457) dyes using this compound. These dyes have potential applications as photographic sensitizers and in photodynamic therapy. rsc.org
Integration with Automated Synthesis and Robotics
The integration of automated synthesis and robotics is set to revolutionize chemical research and development. nih.gov These technologies offer the potential to accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput experimentation. iktos.ai
Automated platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions, catalysts, and substrates. thermofisher.comacs.org This is particularly relevant for the exploration of novel reactivities of this compound, where a vast parameter space can be explored efficiently.
For instance, an autonomous laboratory could be used to systematically investigate the reaction of this compound with a library of nucleophiles under various conditions to identify new and efficient methods for its derivatization. nih.gov The use of mobile robots can further enhance this by physically linking different analytical and synthesis modules within a laboratory. nih.gov
Advanced Materials Development with Enhanced Functionality
This compound and its derivatives are being explored for the development of advanced materials with tailored properties. alfa-industry.com Its ability to act as a cross-linking agent can enhance the mechanical and thermal stability of polymers.
One area of interest is the development of novel flame retardants. This compound is part of a group of novel brominated flame retardants (NBFRs) that are being investigated for their effectiveness and environmental impact. alfa-industry.com
Furthermore, the incorporation of 1,4-cyclohexane units into polyesters, such as those derived from 1,4-cyclohexanedimethanol (B133615) (CHDM), has been shown to enhance the thermal stability, mechanical properties, and barrier characteristics of the resulting materials. mdpi.comresearchgate.net These advanced polyesters have potential applications in smart films for textiles, packaging, and electronics. mdpi.comresearchgate.net The use of this compound as a precursor to CHDM or other cyclohexane-based monomers is a potential route to these advanced materials. google.com
The unique structural features of this compound derivatives can also be exploited to create materials with interesting optical or electronic properties. For example, the synthesis of 1,4-di(2-naphthyl)cyclohexanes from this compound has been reported, and these compounds could have applications in organic electronics. sioc-journal.cn
Deeper Computational Insights into Complex Reaction Landscapes
Computational chemistry plays an increasingly important role in understanding and predicting the behavior of molecules and reactions. researchgate.net In the context of this compound, computational methods are being used to gain deeper insights into its conformational behavior and reaction mechanisms.
Density functional theory (DFT) calculations, for example, can be used to study the stereochemical outcomes of reactions involving cyclohexane (B81311) derivatives. researchgate.net These calculations can help to predict which isomers will be formed and to understand the factors that control the selectivity of a reaction.
Computational studies have also been used to investigate the conformational dynamics of substituted cyclohexanes. acs.org For example, the interconversion between different chair conformations of trans-1,4-dibromo-1,4-dicyanocyclohexane has been studied in detail using computational methods. acs.org Such studies provide a detailed picture of the energy landscape of these molecules and can help to explain their reactivity.
Furthermore, computational methods can be used to explore the reaction mechanisms of complex transformations. For instance, the mechanisms of copper-catalyzed Ullmann-type coupling reactions, which can be used to form carbon-nitrogen and carbon-oxygen bonds, have been investigated using DFT calculations. mit.edu These studies can help to elucidate the role of ligands and other reaction components in determining the outcome of the reaction.
Q & A
Q. What are the common synthesis routes for 1,4-Dibromocyclohexane in academic research?
- Methodological Answer : The compound can be synthesized via bromination of 1,4-cyclohexanedione derivatives. One route involves reacting 1,4-cyclohexanedione-2,5-dicarboxylic acid diethyl ester with brominating agents under controlled conditions to yield this compound. Another approach uses direct bromination of 1,4-cyclohexanedione, where bromine is introduced at the 1,4-positions via radical or electrophilic substitution mechanisms . For isotopic labeling (e.g., deuterium), bromination of deuterated cyclohexene precursors (e.g., 4,4,5,5-cyclohexene-d4) with Br₂ in dichloromethane can produce deuterated analogs, validated by GC-MS analysis .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move the individual to fresh air and seek medical attention. Store the compound in a well-ventilated area, away from oxidizers. Safety protocols from chemical hygiene plans (e.g., EPA guidelines) recommend vacuum stripping to minimize volatilization during synthesis .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- GC-MS : Employ an Agilent 7890A GC coupled to a 5975C MSD with an Rtx-5Sil MS column. Use a thermal gradient (30°C to 230°C) to separate isomers and confirm molecular ions (e.g., m/z 165/167 for Br isotopes) .
- NMR : Conformational analysis (e.g., chair vs. boat) can be performed using ¹H/¹³C NMR in CDCl₃, with deuterated analogs enhancing resolution .
- HPLC : For derivatives, optimize mobile phases (e.g., acetonitrile/acetate buffer, pH 5) on C18 columns with diode-array detection (237 nm) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the conformational dynamics of this compound?
- Methodological Answer : Use Gaussian03 with B3LYP/6-31G(d) to optimize chair and boat conformers. Calculate Gibbs free energy differences (ΔG) at 298 K, incorporating zero-point energy corrections. Transition states for interconversion can be identified via potential energy surface scans (e.g., varying C6-C5-C4-H dihedrals). Single-point energy calculations with larger basis sets (6-311++G(2df,2p)) improve accuracy .
Q. What strategies are effective for conducting systematic literature reviews on this compound?
- Methodological Answer :
- Database Selection : Prioritize SciFinder, Reaxys, and PubMed. Exclude non-peer-reviewed sources (e.g., patents, blogs).
- Search Terms : Combine synonyms (e.g., "this compound," CAS 35076-92-7) with keywords like "synthesis," "conformational analysis," or "toxicity."
- Filters : Limit results to studies reporting experimental data (e.g., yields, spectral data) and exclude non-research content (e.g., industrial catalogs) .
Q. How does isotopic labeling (e.g., deuterium) affect the bromination of cyclohexene derivatives to form dibromocyclohexanes?
- Methodological Answer : Deuteration at specific positions (e.g., 4,4,5,5-cyclohexene-d4) reduces reaction rates due to kinetic isotope effects. Bromination of deuterated cyclohexene with Br₂ in CH₂Cl₂ produces 1,2-dibromocyclohexane-d4, confirmed by GC-MS parent ion analysis (m/z 167/165). Isotopic purity (>99.8%) ensures minimal interference in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
